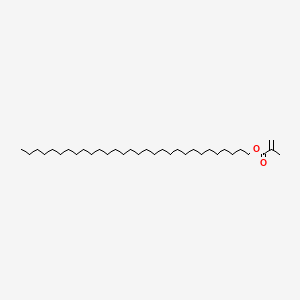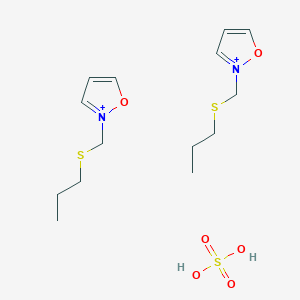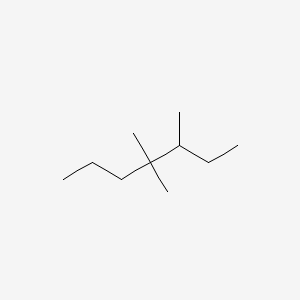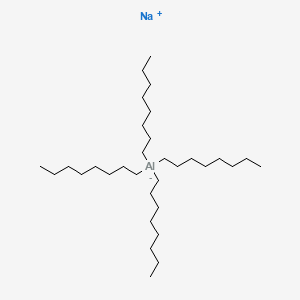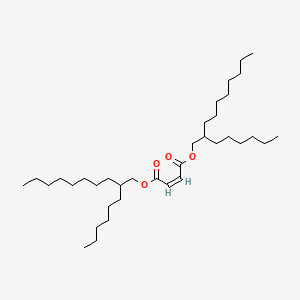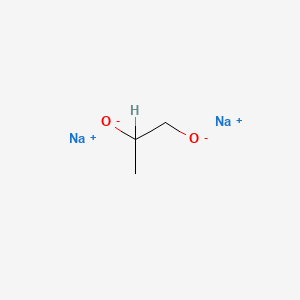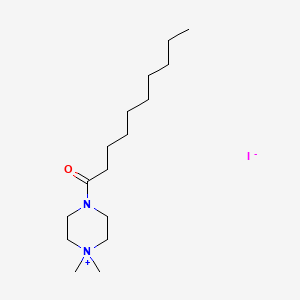
4-Decanoyl-1,1-dimethylpiperazin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 126189 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of NSC 126189 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of chemical reactions, including condensation and cyclization, to form the core structure of NSC 126189.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: On an industrial scale, the production of NSC 126189 may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
NSC 126189 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 126189 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
NSC 126189 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: NSC 126189 is investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: In industrial applications, NSC 126189 is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of NSC 126189 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to changes in cellular function. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing downstream effects.
Vergleich Mit ähnlichen Verbindungen
NSC 126189 can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 188491 and NSC 65346 share structural similarities with NSC 126189 but differ in their specific functional groups and biological activities.
Uniqueness: NSC 126189 is unique in its ability to interact with a broader range of molecular targets, making it a versatile tool in scientific research.
Eigenschaften
CAS-Nummer |
32706-01-7 |
|---|---|
Molekularformel |
C16H33IN2O |
Molekulargewicht |
396.35 g/mol |
IUPAC-Name |
1-(4,4-dimethylpiperazin-4-ium-1-yl)decan-1-one;iodide |
InChI |
InChI=1S/C16H33N2O.HI/c1-4-5-6-7-8-9-10-11-16(19)17-12-14-18(2,3)15-13-17;/h4-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TWPYLUBMYIUQIG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC(=O)N1CC[N+](CC1)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


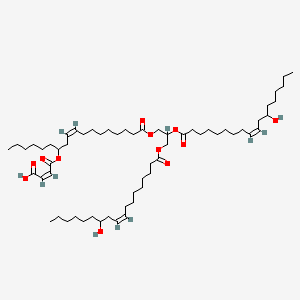

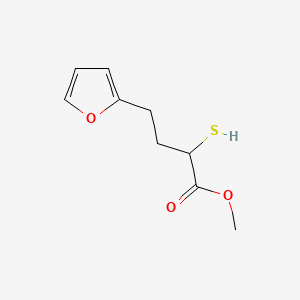
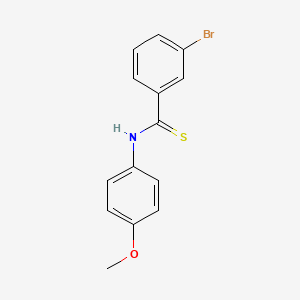
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)

